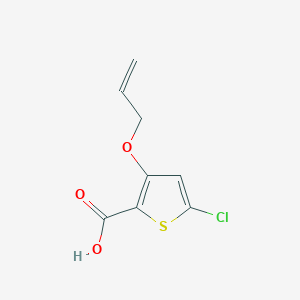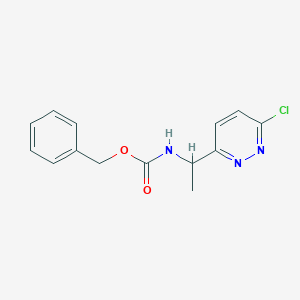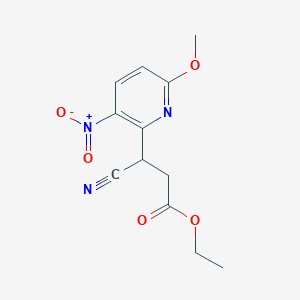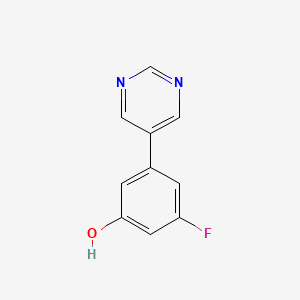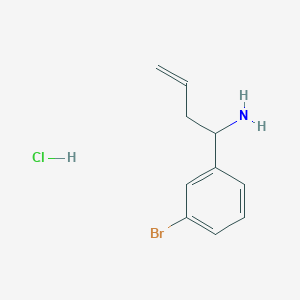![molecular formula C14H22ClNO B15089595 N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride CAS No. 5442-64-8](/img/structure/B15089595.png)
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is an organic compound with the molecular formula C14H21NO·HCl. It is a derivative of cyclohexanamine, where the amino group is substituted with a 4-methoxyphenylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexanamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The purification process may involve advanced techniques such as chromatography and crystallization to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes, reducing their activity and affecting metabolic pathways. Additionally, it can interact with receptors, altering signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxetamine: A ketamine analogue with similar structural features.
3-MeO-PCE: An analogue of phencyclidine with a methoxy group at the 3-position.
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine: A phencyclidine analogue with a methoxy group at the 4-position.
Uniqueness
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenylmethyl group enhances its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
5442-64-8 |
|---|---|
Formule moléculaire |
C14H22ClNO |
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13;/h7-10,13,15H,2-6,11H2,1H3;1H |
Clé InChI |
IOXGMRCTFMZTQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)
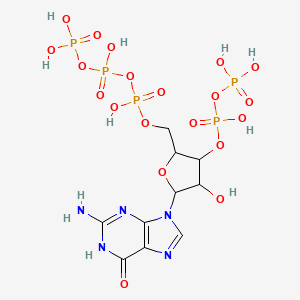
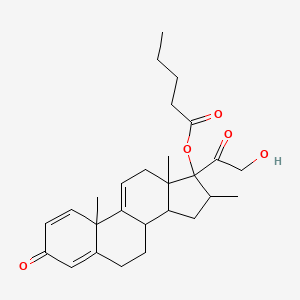

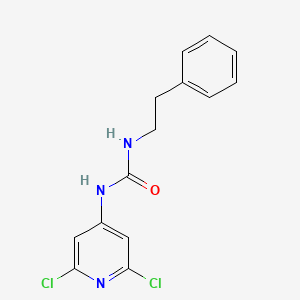
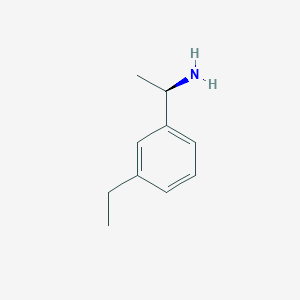
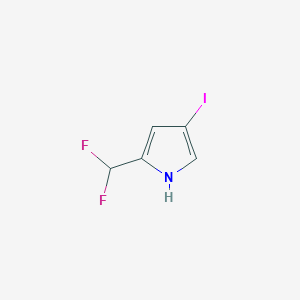
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)
